1-(4-Bromothiophen-2-yl)ethan-1-ol 1-(4-Bromothiophen-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 34878-46-1
VCID: VC6933863
InChI: InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3
SMILES: CC(C1=CC(=CS1)Br)O
Molecular Formula: C6H7BrOS
Molecular Weight: 207.09

1-(4-Bromothiophen-2-yl)ethan-1-ol

CAS No.: 34878-46-1

Cat. No.: VC6933863

Molecular Formula: C6H7BrOS

Molecular Weight: 207.09

* For research use only. Not for human or veterinary use.

1-(4-Bromothiophen-2-yl)ethan-1-ol - 34878-46-1

Specification

CAS No. 34878-46-1
Molecular Formula C6H7BrOS
Molecular Weight 207.09
IUPAC Name 1-(4-bromothiophen-2-yl)ethanol
Standard InChI InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3
Standard InChI Key DPTFBIIZOCHASS-UHFFFAOYSA-N
SMILES CC(C1=CC(=CS1)Br)O

Introduction

Synthesis

The synthesis of 1-(4-Bromothiophen-2-yl)ethan-1-ol involves various organic reactions, depending on the desired yield and purity. A common synthetic route includes:

  • Bromination of Thiophene:

    • Thiophene undergoes selective bromination at the 4-position using brominating agents such as N-bromosuccinimide (NBS).

  • Addition of Ethan-1-ol Moiety:

    • The brominated thiophene is reacted with ethyl magnesium bromide or other Grignard reagents to introduce the ethan-1-ol group.

  • Chirality Control:

    • Enantioselective synthesis may involve chiral catalysts or reagents to produce the (R)-enantiomer.

Medicinal Chemistry

The compound's structure suggests potential pharmacological activity:

  • Antimicrobial Properties: The bromine atom enhances interactions with microbial enzymes.

  • Anticancer Potential: Preliminary studies indicate possible DNA-binding capabilities, making it a candidate for anticancer drug development.

Materials Science

Thiophene derivatives, including this compound, are widely used in:

  • Organic semiconductors.

  • Organic light-emitting diodes (OLEDs).

  • Organic field-effect transistors (OFETs).

Biological Activity and Research Implications

Research highlights that the compound exhibits notable biological activities:

  • Enzyme Modulation: It may interact with specific enzymes to alter their activity.

  • Cellular Disruption: Its structure suggests potential for disrupting cellular processes, such as DNA replication or protein synthesis .

Further studies are required to elucidate its precise mechanisms of action.

Comparison with Similar Compounds

To understand its uniqueness, the following table compares it with structurally similar compounds:

Compound NameKey Features
2-ThiophenemethanolLacks bromine substitution; reduced reactivity
4-BromothiopheneNo hydroxymethyl group; limited biological activity
2-AminothiophenesContains an amino group; different pharmacological uses

The combination of a bromine atom and hydroxymethyl group in 1-(4-Bromothiophen-2-yl)ethan-1-ol makes it chemically distinct .

Safety Considerations

While detailed safety data specific to this compound is limited, general precautions for handling thiophene derivatives include:

  • Avoid inhalation or skin contact.

  • Store in a cool, dry environment away from oxidizing agents.

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